molecular formula C11H9BrF2O B8338826 2-Bromo-2-(2,4-difluorophenyl)-1-cyclopropylethanone

2-Bromo-2-(2,4-difluorophenyl)-1-cyclopropylethanone

Cat. No. B8338826
M. Wt: 275.09 g/mol
InChI Key: IBZFOHAQJAUDME-UHFFFAOYSA-N
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Patent
US07829580B2

Procedure details

To a solution of 2-(2,4-difluorophenyl)-1-cyclopropylethanone (329 mg) in carbon tetrachloride (10 ml) was added N-bromosuccinimide (360 mg) and 75% benzoyl peroxide with stirring at room temperature, and the resulting mixture was refluxed for 3.5 hours. After the reaction mixture was filtrated, 1N aqueous sodium hydroxide solution was added to the filtrate. The resulting mixture was extracted with ethyl acetate, and the extract was washed with saturated sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed in vacuo to afford the title compound (390 mg, yield: 84%) as a yellow oil.
Quantity
329 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([CH:12]1[CH2:14][CH2:13]1)=[O:11].[Br:15]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:15][CH:9]([C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[F:1])[C:10]([CH:12]1[CH2:14][CH2:13]1)=[O:11]

Inputs

Step One
Name
Quantity
329 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)CC(=O)C1CC1
Name
Quantity
360 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 3.5 hours
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
After the reaction mixture was filtrated
ADDITION
Type
ADDITION
Details
1N aqueous sodium hydroxide solution was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C1CC1)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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